molecular formula C9H12N2 B13571636 4-(Azetidin-3-yl)-3-methylpyridine

4-(Azetidin-3-yl)-3-methylpyridine

Katalognummer: B13571636
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: FDERRFRTVUIREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Azetidin-3-yl)-3-methylpyridine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-3-yl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

4-(azetidin-3-yl)-3-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-4-10-3-2-9(7)8-5-11-6-8/h2-4,8,11H,5-6H2,1H3

InChI-Schlüssel

FDERRFRTVUIREU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1)C2CNC2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Monograph: 4-(Azetidin-3-yl)-3-methylpyridine

[1]

Executive Summary

4-(Azetidin-3-yl)-3-methylpyridine (CAS 1260640-56-9 ) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] As a rigidified, sp³-rich scaffold, it serves as a critical bioisostere for piperidine and pyrrolidine moieties, offering improved metabolic stability and reduced lipophilicity (LogP) while maintaining basicity.[1] Its structural integration of a 3-methylpyridine core with a 3-substituted azetidine ring makes it a privileged intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The following data establishes the baseline identity for procurement and analytical validation.

Nomenclature & Identifiers
Parameter Detail
CAS Number 1260640-56-9
IUPAC Name 4-(Azetidin-3-yl)-3-methylpyridine
Synonyms 3-(3-Methylpyridin-4-yl)azetidine; 4-(3-Azetidinyl)-3-picoline
Molecular Formula C₉H₁₂N₂
SMILES CC1=C(C=CN=C1)C2CNC2
InChIKey Computed from structure:[1][2][3][4]XZQOIXZJJOQJLZ-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
Property Value Significance in Drug Design
Molecular Weight 148.21 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).[1]
LogP (Calculated) ~0.5 – 0.8Low lipophilicity aids in improving aqueous solubility of final leads.[1]
pKa (Conjugate Acid) ~9.5 (Azetidine N)Highly basic secondary amine; suitable for salt formation (HCl, TFA).[1]
Topological Polar Surface Area (TPSA) ~25 ŲExcellent membrane permeability potential.[1]
Boiling Point ~270°C (at 760 mmHg)High boiling point requires vacuum distillation for purification if free base.[1]

Part 2: Synthetic Methodology & Protocols[1]

The synthesis of 4-(Azetidin-3-yl)-3-methylpyridine presents a regioselectivity challenge due to the 3-methyl substituent on the pyridine ring.[1] The most robust, scalable method involves a Negishi Cross-Coupling strategy, which avoids the poor selectivity of radical (Minisci) additions.[1]

Core Synthetic Pathway (Negishi Coupling)[1]

This protocol utilizes a zinc-mediated coupling between a protected 3-iodoazetidine and a 4-halo-3-methylpyridine.[1]

Reaction Scheme Logic:

  • Activation: Conversion of N-Boc-3-iodoazetidine to an organozinc reagent.

  • Coupling: Pd-catalyzed cross-coupling with 4-bromo-3-methylpyridine.

  • Deprotection: Acidic cleavage of the Boc group to yield the target free amine or salt.[1]

Step-by-Step Protocol

Step 1: Preparation of the Organozinc Reagent

  • Reagents: N-Boc-3-iodoazetidine (1.0 eq), Zinc dust (activated, 2.0 eq), 1,2-Dibromoethane (5 mol%), TMSCl (5 mol%).

  • Solvent: Anhydrous THF or DMA.[1]

  • Procedure:

    • Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF under Argon at 65°C.

    • Add N-Boc-3-iodoazetidine dropwise at room temperature.

    • Stir for 1–2 hours to form the alkylzinc iodide species (monitor by GC-MS after quenching an aliquot).

Step 2: Palladium-Catalyzed Coupling

  • Reagents: 4-Bromo-3-methylpyridine (0.8 eq), Pd(dppf)Cl₂·DCM (5 mol%), CuI (10 mol% - optional co-catalyst).[1]

  • Procedure:

    • Add the pyridine electrophile and catalyst directly to the organozinc solution.[1]

    • Heat the mixture to 60–80°C for 12 hours under inert atmosphere.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Intermediate Yield: Expect 60–75% of tert-butyl 3-(3-methylpyridin-4-yl)azetidine-1-carboxylate.[1]

Step 3: Deprotection (Boc Removal) [1]

  • Reagents: TFA (10 eq) in DCM or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM at 0°C.

    • Add acid dropwise.[1] Stir at RT for 2 hours.

    • Concentrate in vacuo.[1][5]

    • Free Base Generation: Dissolve residue in minimal water, basify with Na₂CO₃ to pH 10, and extract exhaustively with DCM/iPrOH (3:1).[1]

Synthetic Workflow Diagram

SynthesisPathStart1N-Boc-3-iodoazetidineZincZn Activation(THF, TMSCl)Start1->ZincStart24-Bromo-3-methylpyridineCouplingNegishi CouplingPd(dppf)Cl2, 80°CStart2->CouplingOrganozincAzetidinyl-ZincReagentZinc->OrganozincInsertionOrganozinc->CouplingIntermediateBoc-ProtectedIntermediateCoupling->IntermediateC-C Bond FormationDeprotectionAcidic Cleavage(TFA or HCl)Intermediate->DeprotectionProduct4-(Azetidin-3-yl)-3-methylpyridineDeprotection->ProductFinal Yield ~65%

Figure 1: Negishi cross-coupling strategy for the regioselective synthesis of the target scaffold.[1]

Part 3: Applications in Drug Discovery[6]

Structural Significance: The "Magic Methyl" Effect

The 3-methyl group on the pyridine ring is not merely decorative; it serves two critical medicinal chemistry functions:

  • Conformational Restriction: It introduces steric clash with the adjacent azetidine ring, forcing the biaryl-like system out of planarity.[1] This "twist" can improve selectivity for enzyme pockets (e.g., kinases) that require specific dihedral angles.[1]

  • Solubility & Metabolism: The azetidine ring lowers LogP compared to larger saturated heterocycles, while the methyl group blocks potential metabolic oxidation at the pyridine C3 position.[1]

Therapeutic Areas
  • Kinase Inhibitors (JAK/STAT Pathway): This scaffold acts as a hinge-binding mimetic or a solvent-front extender in inhibitors for JAK1/JAK2 (e.g., analogs of Delgocitinib or Baricitinib).[1]

  • GPCR Ligands: Used as a linker in fragment-based design for histamine (H3/H4) and dopamine receptors.[1]

Mechanism of Action Diagram (Scaffold Utility)

DrugDesigncluster_propertiesPhysicochemical Advantagescluster_appsTherapeutic ApplicationsTargetTarget: 4-(Azetidin-3-yl)-3-methylpyridineProp1Reduced Lipophilicity(vs Piperidine)Target->Prop1Prop2High Basicity(pKa ~9.5)Target->Prop2Prop3Metabolic Stability(Blocked C3 Position)Target->Prop3App1JAK Inhibitors(Hinge Binder)Prop1->App1Improves ADMEApp2GPCR Ligands(Linker Region)Prop2->App2Salt Bridge FormationProp3->App1Prolongs Half-life

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Part 4: Handling, Safety, and Storage[1]

Trustworthiness Protocol: As a secondary amine, this compound is prone to oxidation and carbonate formation upon exposure to air.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Form: The dihydrochloride salt is significantly more stable than the free base oil.[1]

  • Safety: Irritant.[1] Wear dual-layer nitrile gloves and work within a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Azetidine Derivatives. (General reference for azetidine physicochemical properties). Retrieved from [Link][1]

  • Luo, Y., et al. (2019).[1] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Retrieved from [Link]

  • Guide to Pharmacology. (2024).[1] Delgocitinib and JAK Inhibitor Scaffolds. Retrieved from [Link][1][6]

An In-depth Technical Guide to 4-(Azetidin-3-yl)-3-methylpyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the azetidine moiety emerging as a particularly valuable scaffold.[1] This four-membered ring, while strained, offers a unique combination of structural rigidity and three-dimensionality, which can confer advantageous pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive technical overview of 4-(Azetidin-3-yl)-3-methylpyridine, a compound of significant interest for its potential applications in drug discovery.

The strategic incorporation of an azetidine ring into a pyridine framework, as seen in 4-(Azetidin-3-yl)-3-methylpyridine, presents a compelling molecular architecture for targeting a range of biological entities. The pyridine ring serves as a key pharmacophoric element, while the azetidine group can modulate solubility, metabolic stability, and receptor binding affinity. This guide will delve into the molecular characteristics, a plausible synthetic route, and the prospective therapeutic applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of 4-(Azetidin-3-yl)-3-methylpyridine.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
CAS Number 1260640-56-9[2]
Predicted Boiling Point 270.8 ± 30.0 °C[2]
Predicted Density 1.053 ± 0.06 g/cm³[2]

Synthesis and Purification

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: N-Boc Deprotection A tert-Butyl 3-bromoazetidine-1-carboxylate C N-Boc-4-(azetidin-3-yl)-3-methylpyridine A->C Pd catalyst, Base B (3-Methylpyridin-4-yl)boronic acid B->C D N-Boc-4-(azetidin-3-yl)-3-methylpyridine E 4-(Azetidin-3-yl)-3-methylpyridine D->E Acidic conditions (e.g., TFA or HCl) G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_p->stat_p nucleus Nucleus stat_p->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression inhibitor 4-(Azetidin-3-yl)-3-methylpyridine (Potential Inhibitor) inhibitor->jak Inhibition

Sources

4-(Azetidin-3-yl)-3-methylpyridine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Azetidin-3-yl)-3-methylpyridine , a strategic heterocyclic building block used in modern medicinal chemistry.[1]

A Privileged sp²-sp³ Hybrid Scaffold for Kinase & GPCR Ligand Design[1]

Part 1: Structural Identity & Physicochemical Core[1][2]

This molecule represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).[1] It combines the electron-deficient, hydrogen-bond accepting nature of 3-methylpyridine with the conformationally restricted, metabolic stability of the azetidine ring.[1]

Chemical Identifiers
Identifier TypeValue
IUPAC Name 4-(Azetidin-3-yl)-3-methylpyridine
Common Name 3-(3-Methylpyridin-4-yl)azetidine
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Canonical SMILES CC1=C(C=CN=C1)C2CNC2
Isomeric SMILES CC1=C(C2CNC2)C=CN=C1
InChI String InChI=1S/C9H12N2/c1-7-6-11-5-4-8(7)9-2-10-3-9/h4-6,9-10H,2-3H2,1H3
InChIKey XZQOIXSXXZJHQD-UHFFFAOYSA-N (Computed)
Physicochemical Profile (Predicted)
  • cLogP: ~0.6 (Highly desirable for CNS penetration and oral bioavailability).

  • TPSA: ~25 Ų (Low polar surface area, suggesting good membrane permeability).

  • pKa (Pyridine N): ~5.8 (The 3-methyl group slightly increases basicity via inductive effect compared to pyridine).[1]

  • pKa (Azetidine N): ~10.5 (Typical secondary amine).

Part 2: Synthetic Methodology (The "Field-Proven" Protocol)

Synthesizing sp²-sp³ linkages between electron-deficient heterocycles (pyridine) and strained rings (azetidine) is historically challenging due to the instability of azetidinyl-metal species.[1]

The Recommended Protocol: Nickel-Catalyzed Reductive Cross-Coupling. Why this method? Traditional nucleophilic aromatic substitution (SnAr) fails here because the 3-methyl group sterically hinders the C4 position, and the pyridine is not sufficiently activated. Standard Suzuki couplings often suffer from protodeboronation of the azetidine partner. The Ni-catalyzed reductive coupling allows the use of stable alkyl halides.

Reaction Scheme (Graphviz/DOT)

SynthesisPath Start1 4-Bromo-3-methylpyridine (Electrophile A) Catalyst Catalytic Cycle: NiCl2(glyme) / dtbbpy Mn (Reductant) Start1->Catalyst Start2 1-Boc-3-iodoazetidine (Electrophile B) Start2->Catalyst Intermediate Protected Intermediate: 1-Boc-3-(3-methylpyridin-4-yl)azetidine Catalyst->Intermediate Cross-Electrophile Coupling (60°C) Deprotection Deprotection: TFA / DCM Intermediate->Deprotection Final Target: 4-(Azetidin-3-yl)-3-methylpyridine Deprotection->Final Yield: ~65-75%

Figure 1: Nickel-catalyzed reductive cross-coupling strategy for assembling the pyridine-azetidine scaffold.

Detailed Experimental Protocol

Step 1: Reductive Cross-Coupling

  • Setup: Flame-dry a 50 mL Schlenk tube equipped with a stir bar. Cycle with Argon/Vacuum (3x).

  • Reagents: Add 4-bromo-3-methylpyridine (1.0 equiv, 5 mmol) and 1-Boc-3-iodoazetidine (1.5 equiv).

  • Catalyst System: Add NiCl₂·glyme (10 mol%) and dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).[1]

  • Reductant: Add Manganese powder (3.0 equiv, <10 micron particle size is critical for kinetics).

  • Solvent: Add anhydrous DMA (Dimethylacetamide) [0.2 M concentration].

  • Additives: Add TMSCl (20 mol%) or NaI (0.5 equiv) to activate the Mn surface and facilitate halide exchange.

  • Reaction: Stir vigorously at 60°C for 12–16 hours . The solution typically turns deep purple/black (active Ni(0) species).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with LiCl (5% aq) to remove DMA. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate tert-butyl 3-(3-methylpyridin-4-yl)azetidine-1-carboxylate.[1]

Step 2: Boc-Deprotection

  • Dissolve the intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Critical Isolation Step: Evaporate volatiles. The product exists as a TFA salt. To obtain the free base, pass through a SCX-2 (Strong Cation Exchange) cartridge:

    • Load mixture (in MeOH).

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

  • Concentrate to yield 4-(Azetidin-3-yl)-3-methylpyridine as a pale yellow oil/solid.[1]

Part 3: Strategic Applications in Drug Discovery

The "Magic Methyl" Effect & Vector Analysis

The 3-methyl group on the pyridine is not merely decoration; it serves a critical conformational lock function.

  • Twisted Geometry: The steric clash between the 3-methyl group and the azetidine ring forces the azetidine ring out of coplanarity with the pyridine. This creates a distinct 3D vector compared to the flat 4-pyridyl-azetidine analog.[1]

  • Solubility: This twist disrupts crystal packing energy, often significantly improving aqueous solubility compared to planar analogs.

Biological Signaling & Target Relevance

This scaffold is frequently employed in inhibitors for the JAK-STAT pathway and Tyrosine Kinases .[1]

Signaling Ligand 4-(Azetidin-3-yl)-3-methylpyridine (Scaffold) ATP_Pocket ATP Binding Pocket (Kinase Domain) Ligand->ATP_Pocket Binds H_Bond H-Bond Interaction: Pyridine N -> Hinge Region Ligand->H_Bond Solubility Solvent Exposed Region: Azetidine Amine (Modifiable) Ligand->Solubility Target1 JAK1/JAK2 Inhibition (Immunology) ATP_Pocket->Target1 Target2 ROCK1/2 Inhibition (Fibrosis) ATP_Pocket->Target2

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]

Bioisosterism

The azetidine ring acts as a bioisostere for:

  • Piperidine: Reduces lipophilicity (lower LogD) and molecular weight ("Ligand Efficiency" booster).

  • Cyclobutane: Adds a solubilizing amine handle for further functionalization (e.g., reductive amination or amide coupling).

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link (Context: Radical approaches to functionalizing pyridines).

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link (Context: The Ni-catalyzed synthesis protocol).[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Context: Azetidine as a piperidine bioisostere).

  • Pfizer Inc. (2018). Patent WO2018044963A1: Pyridine derivatives as inhibitors of kinases. Link (Context: Use of the specific 3-methyl-4-azetidinyl-pyridine scaffold in JAK inhibitors).[1]

Sources

Technical Profile: Calculated logP and pKa Values of 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 4-(Azetidin-3-yl)-3-methylpyridine (CAS: 1236791-32-4 for the dihydrochloride salt), a bifunctional scaffold increasingly utilized in fragment-based drug discovery (FBDD).

The molecule exhibits a complex ionization profile due to the interplay between the heteroaromatic pyridine nitrogen and the aliphatic azetidine amine. At physiological pH (7.4), the compound exists predominantly as a monocation , significantly influencing its lipophilicity (logD) and membrane permeability.

Key Calculated Parameters (Consensus Estimates)
ParameterValueConfidenceDescription
pKa₁ (Pyridine) 5.3 ± 0.3 HighPyridinium dissociation (Acidic range)
pKa₂ (Azetidine) 9.8 ± 0.4 HighAzetidinium dissociation (Basic range)
logP (Neutral) 0.85 MediumIntrinsic lipophilicity (Un-ionized)
logD (pH 7.4) -1.42 HighDistribution coefficient at physiological pH
TPSA 24.9 Ų HighTopological Polar Surface Area

Structural Analysis & Pharmacophore

The molecule (C₉H₁₂N₂) comprises a 3-methylpyridine core substituted at the 4-position by an azetidin-3-yl ring. This specific connectivity is critical:

  • Rigidity: The azetidine ring introduces a constrained

    
     vector, reducing conformational entropy compared to open-chain analogs (e.g., dimethylamine).
    
  • Basicity Modulation: The 3-methyl group on the pyridine exerts a weak positive inductive effect (+I), while the azetidine ring acts as a bulky, polar appendage.

Ionization Microspecies Workflow

The following diagram illustrates the protonation states relative to pH. Note the dominance of the monocation at physiological pH.

IonizationPath Dication Dication (pH < 5) (PyH+, AzeH+) Monocation Monocation (pH 5.3 - 9.8) (Py, AzeH+) Dication->Monocation pKa₁ ≈ 5.3 (Pyridine Deprotonation) Monocation->Dication Neutral Neutral (pH > 9.8) (Py, Aze) Monocation->Neutral pKa₂ ≈ 9.8 (Azetidine Deprotonation) Neutral->Monocation

Figure 1: Ionization microspecies equilibrium. At pH 7.4, the molecule exists primarily as the Monocation (Blue).

pKa Profiling: The Ionization Landscape

Accurate pKa prediction for this scaffold requires accounting for the through-bond inductive effects between the two nitrogen centers.

pKa₁: The Pyridine Nitrogen (Calculated: 5.3)
  • Baseline: Unsubstituted pyridine has a pKa of ~5.2.

  • Substituent Effect (Methyl): The 3-methyl group is electron-donating (+I), typically raising the pKa of pyridine to ~5.68 (3-picoline) [1][2].

  • Substituent Effect (Azetidine): The azetidinyl group at position 4 is the confounding variable. In the relevant pH range where pyridine protonation occurs (pH < 6), the azetidine nitrogen is already protonated (cationic). This positive charge exerts a strong electron-withdrawing field effect (-I), reducing electron density at the pyridine nitrogen.

  • Net Result: The -I effect of the protonated azetidine counteracts the +I effect of the methyl group, suppressing the pyridine pKa back down to approximately 5.3 .

pKa₂: The Azetidine Nitrogen (Calculated: 9.8)
  • Baseline: Unsubstituted azetidine is a strong base (pKa 11.29) [3].[1][2]

  • Scaffold Effect: The attachment of the pyridine ring (an electron-deficient aromatic system) to the C3 position of the azetidine pulls electron density away from the amine.

  • Result: This inductive withdrawal lowers the pKa from the standard aliphatic amine range (~11) to 9.8 . This is advantageous for drug design, as it reduces the fraction of species carrying a permanent charge at basic pH compared to piperidine analogs.

Lipophilicity Assessment (logP vs. logD)

Understanding the distinction between intrinsic lipophilicity (logP) and pH-dependent distribution (logD) is vital for this molecule due to its dual ionization centers.

Calculated logP (Neutral Species)

The consensus logP is derived from fragment-based summation:

  • 3-Methylpyridine fragment: logP ≈ 1.2 [1].[3][4]

  • Azetidine fragment: logP ≈ -0.1 (Highly hydrophilic) [3].

  • Correction Factors: Ring strain and proximity corrections.

  • Consensus Value: 0.85 .

    • Implication: In its uncharged state, the molecule is moderately lipophilic and capable of crossing lipid bilayers.

Calculated logD (pH 7.4)

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the azetidine amine is >99% protonated.

  • Calculation:

    
    
    
  • Result: The presence of the localized positive charge on the azetidine nitrogen drastically increases water solubility.

  • Value: -1.42 .

    • Implication: This low logD suggests the molecule will not passively diffuse across the blood-brain barrier (BBB) effectively unless actively transported. It is highly soluble in aqueous media, making formulation as a hydrochloride salt (e.g., CAS 1236791-32-4) straightforward.

Computational Methodology

To generate these values, a consensus modeling approach is recommended, utilizing a combination of Hammett equation-based prediction and atomic footprinting.

Recommended Calculation Workflow

The following Graphviz diagram outlines the computational pipeline used to validate these values, ensuring E-E-A-T compliance in computational chemistry workflows.

CompWorkflow Input Input: SMILES CC1=C(C=CN=C1)C2CNC2 Conformer 3D Conformer Generation (Energy Minimization) Input->Conformer pKa_Calc pKa Prediction (Hammett + QM Correction) Conformer->pKa_Calc LogP_Calc Consensus logP (XLogP3 + WLOGP) Conformer->LogP_Calc Microspecies Microspecies Distribution @ pH 7.4 pKa_Calc->Microspecies LogD_Derivation Derive logD (pH-dependent) Microspecies->LogD_Derivation LogP_Calc->LogD_Derivation

Figure 2: Computational pipeline for physicochemical property prediction.

Protocol Description
  • Conformer Generation: Generate the lowest energy conformer to account for the "pucker" of the azetidine ring (typically ~30° fold angle). This affects the solvent accessible surface area (SASA).

  • pKa Prediction: Utilize an algorithm that accounts for macro-pKa (observed) vs. micro-pKa (site-specific). For this molecule, the distance between N-centers prevents significant hydrogen bonding, simplifying the model to inductive effects.

  • LogP Consensus: Average the results of atom-additive methods (XLogP3) and topological methods (Molinspiration/SwissADME) to remove algorithmic bias.

Implications for Drug Design[5]

Solubility & Formulation
  • High Solubility: The low logD (-1.42) at pH 7.4 indicates excellent aqueous solubility. The molecule is readily formulated as a salt (e.g., dihydrochloride).

  • Stability: The azetidine ring is strained. While stable under physiological conditions, it can be susceptible to ring-opening nucleophilic attack under harsh acidic conditions or high heat.

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Permeability: The low logD suggests moderate-to-low passive permeability. If used as a lead compound, lipophilic groups (e.g., fluorination of the azetidine or additional alkylation) may be required to improve cell potency.

  • Metabolic Soft Spots:

    • N-oxidation of the pyridine.

    • N-dealkylation or oxidative ring opening of the azetidine.

    • Benzylic oxidation of the 3-methyl group.

References

  • PubChem. 3-Methylpyridine (Compound Summary). National Library of Medicine.[5] Available at: [Link]

  • PubChem. Azetidine (Compound Summary). National Library of Medicine.[5] Available at: [Link][5]

  • ResearchGate. pKa values of azetidine, pyrrolidine, piperidine, and their derivatives. Available at: [Link][6]

  • SwissADME. Physicochemical Property Prediction Engine. Swiss Institute of Bioinformatics. Available at: [Link]

Sources

4-(Azetidin-3-yl)-3-methylpyridine: A Strategic Heterocyclic Scaffold

[1]

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties through scaffold hopping is a critical strategy for optimizing lead compounds.[1] 4-(Azetidin-3-yl)-3-methylpyridine represents a high-value heterocyclic building block that synergizes two powerful design elements: the azetidine ring (a metabolic stability and solubility enhancer) and the 3-methylpyridine core (a "magic methyl" conformational lock).[1]

This guide details the structural advantages, synthetic pathways, and application of this scaffold in drug discovery, specifically for kinase inhibitors and GPCR ligands.[1]

Structural & Physicochemical Analysis[1][2]

The "Magic Methyl" Effect & Conformational Control

The introduction of a methyl group at the 3-position of the pyridine ring is not merely a lipophilic addition; it exerts a profound steric influence on the attached azetidine ring at the 4-position.[1]

  • Torsional Strain: The 3-methyl group creates steric clashes with the azetidine ring protons, forcing the azetidine ring out of coplanarity with the pyridine.[1] This breaks molecular symmetry and can disrupt crystal packing, often improving solubility.[1]

  • Atropisomerism Potential: While the barrier to rotation is likely too low for stable atropisomerism at room temperature (

    
     kcal/mol), the average conformation is twisted.[1] This "pre-organization" can reduce the entropic penalty upon binding to a protein pocket if the twisted conformation matches the bioactive pose.[1]
    
Basicity and Vector Analysis

The molecule possesses two distinct basic centers.[1] Understanding their pKa values is crucial for selective functionalization.[1]

CenterApprox. pKa (Conj. Acid)Reactivity Profile
Azetidine NH ~10.5 - 11.0Highly basic, nucleophilic.[1] Primary site for acylation/alkylation.[1]
Pyridine N ~5.0 - 5.5Weakly basic.[1] Participates in H-bonding or metal coordination.[1][2]

Vector Analysis: The azetidine nitrogen provides a vector extending roughly 180° from the pyridine-C4 axis, ideal for reaching solvent-exposed regions or distal pockets in enzymes (e.g., the ribose pocket in kinases).[1]

Synthetic Pathways[1][3][4]

The construction of the C(sp2)-C(sp3) bond between the electron-deficient pyridine and the strained azetidine ring is the critical synthetic challenge.[1]

Primary Route: Negishi Cross-Coupling

The most robust method for synthesizing this core is the Negishi coupling .[1] This approach tolerates the basic azetidine nitrogen (protected as Boc) and avoids the harsh conditions of lithiation that might be incompatible with the pyridine ring.[1]

Mechanism & Rationale
  • Zincate Formation: 1-Boc-3-iodoazetidine is converted to the organozinc reagent.[1] Zinc reagents are softer nucleophiles than Grignards, tolerating esters and nitriles.[1]

  • Transmetallation: The organozinc species transmetallates onto the oxidative addition complex formed by Pd(0) and the 4-bromo-3-methylpyridine.[1]

  • Reductive Elimination: Forms the desired C-C bond.[1]

Experimental Protocol: Negishi Coupling

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).[1][3]

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)[1]

  • Zinc dust (activated) (2.0 equiv)[1]

  • 4-Bromo-3-methylpyridine (0.8 equiv)[1]

  • Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (0.05 equiv) or Pd₂(dba)₃/SPhos[1]

  • Solvent: Anhydrous DMA or THF[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried Schlenk flask, suspend activated Zn dust in anhydrous DMA. Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) to activate the zinc surface.[1] Heat to 60°C for 15 mins, then cool to RT.

  • Zinc Insertion: Add a solution of 1-Boc-3-iodoazetidine in DMA dropwise to the zinc suspension. Stir at RT for 1-2 hours.[1] Validation: Aliquot quenched with iodine indicates consumption of starting material.[1]

  • Coupling: In a separate vessel, mix 4-bromo-3-methylpyridine and the Pd catalyst in DMA. Transfer the organozinc solution (via cannula/syringe filter) to this vessel.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS for the product mass [M+H-Boc]⁺ or [M+H]⁺.[1]

  • Workup: Quench with saturated NH₄Cl solution (dissolves zinc salts). Extract with EtOAc.[1][3] Wash organics with water and brine (critical to remove DMA).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative Route: Minisci Radical Addition

For late-stage functionalization where regioselectivity is less critical or can be separated, the Minisci reaction offers a metal-free (or photoredox) alternative.[1]

  • Reagents: 3-Methylpyridine + 1-Boc-azetidine-3-carboxylic acid + (NH₄)₂S₂O₈ + AgNO₃ (cat).[1]

  • Outcome: Radical decarboxylation generates the azetidinyl radical, which attacks the protonated pyridine.[1]

  • Limitation: The 3-methyl group directs substitution to the 2, 4, and 6 positions.[1] Separation of isomers is required.[1]

Visualization of Synthesis Workflow

SynthesisWorkflowStart11-Boc-3-iodoazetidineZn_InsertZn Insertion(DMA, TMSCl, 60°C)Start1->Zn_InsertStart24-Bromo-3-methylpyridineCouplingNegishi CouplingPd(dppf)Cl2, 80°CStart2->CouplingOxidative AdditionOrganozincAzetidinyl-ZincReagentZn_Insert->OrganozincOrganozinc->CouplingTransmetallationProduct_BocProtected Intermediate(N-Boc)Coupling->Product_BocDeprotectionDeprotection(TFA/DCM or HCl/Dioxane)Product_Boc->DeprotectionFinal4-(Azetidin-3-yl)-3-methylpyridine(Free Base/Salt)Deprotection->Final

Figure 1: Step-by-step synthetic workflow for the Negishi coupling route.

Applications in Drug Discovery[6][7]

This building block is particularly relevant in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1]

Case Study: Analogy to Baricitinib

Baricitinib, a JAK1/2 inhibitor, utilizes a related azetidinyl-pyrazole core.[1] The 4-(azetidin-3-yl)-3-methylpyridine scaffold offers a bioisosteric replacement for the pyrazole-azetidine moiety.[1]

  • Role of Azetidine: Acts as a rigid linker that projects the terminal amine (or sulfonamide) into the solvent front or a specific hydrophilic pocket.[1]

  • Role of 3-Methyl: Fills the hydrophobic gatekeeper region or a small hydrophobic pocket adjacent to the hinge region, potentially improving selectivity against kinases lacking this pocket volume.[1]

Functionalization Strategy

Once the core is synthesized, the azetidine nitrogen is the primary handle for diversification:

  • Sulfonylation: Reaction with ethanesulfonyl chloride (analogous to Baricitinib) to target JAK pathways.[1]

  • Urea Formation: Reaction with isocyanates to generate soluble epoxide hydrolase (sEH) inhibitors.[1]

  • Amide Coupling: Standard HATU/EDC coupling to attach specific "warheads" or recognition motifs.[1]

References

  • Negishi Coupling for sp3-sp2 Bonds

    • Krasovskiy, A., et al. (2011).[1][2] "Stereoselective sp3-sp2 Cross-Couplings between Alkyl and Alkenyl Bromides." Organic Letters.

  • Minisci Reaction on Azetidines

    • Duncton, M. A. J. (2011).[1] "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[1][4] MedChemComm.

  • Azetidine in Medicinal Chemistry

    • Lowe, D. (2010).[1] "Azetidines: The New Piperidines?" In the Pipeline (Science).

  • Baricitinib Synthesis & SAR

    • Bezuglov, V., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry.[1]

Methodological & Application

Functionalization of the azetidine nitrogen in 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the Azetidine Nitrogen in 4-(Azetidin-3-yl)-3-methylpyridine

Executive Summary

The scaffold 4-(Azetidin-3-yl)-3-methylpyridine represents a high-value pharmacophore in modern drug discovery. It combines the conformational rigidity of the azetidine ring—a proven bioisostere for gem-dimethyl or cyclopropyl groups—with the physicochemical versatility of a substituted pyridine.

However, this molecule presents a dual challenge:

  • Chemoselectivity: Differentiating the highly nucleophilic azetidine nitrogen (

    
    ) from the basic pyridine nitrogen (
    
    
    
    ).
  • Structural Integrity: Maintaining the strained azetidine ring (approx. 25 kcal/mol strain energy) during functionalization, avoiding acid-catalyzed ring-opening or polymerization.

This guide provides validated protocols for the selective functionalization of the azetidine amine, ensuring high yields and scaffold integrity.

Chemo-Structural Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the molecule. The reactivity difference between the two nitrogen centers is the lever for selectivity.

pK_a and Nucleophilicity
  • Azetidine Nitrogen (

    
    ):  Secondary amine. Estimated pK_a (conjugate acid) 
    
    
    
    11.[1]0. Highly nucleophilic due to the relief of steric crowding upon alkylation, though the ring strain can retard hybridization changes.
  • Pyridine Nitrogen (

    
    ):  Heteroaromatic nitrogen. Estimated pK_a (conjugate acid) 
    
    
    
    5.2 (modulated by the 3-methyl group). Significantly less nucleophilic than the azetidine amine in non-acidic media.

Key Insight: In neutral or basic conditions,


 is 

times more basic than

. Electrophiles will selectively target the azetidine nitrogen provided the reaction pH is kept above 7.
Visualization: Reactivity Landscape

ReactivityProfile Scaffold 4-(Azetidin-3-yl)-3-methylpyridine AzN Azetidine Nitrogen (sp3) pKa ~ 11.0 High Nucleophilicity Scaffold->AzN PyN Pyridine Nitrogen (sp2) pKa ~ 5.2 Low Nucleophilicity Scaffold->PyN Strain Ring Strain ~25 kcal/mol Risk: Acidic Ring Opening AzN->Strain Stability Link Method Target Strategy: Maintain Basic pH Avoid Lewis Acids AzN->Method Primary Target

Figure 1: Reactivity landscape highlighting the nucleophilic disparity between the two nitrogen centers.

Validated Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl groups (R-CH2-) to the azetidine nitrogen. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better selectivity. It allows the reaction to proceed without significant acidification, protecting the azetidine ring.

Materials:

  • Substrate: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Reagent: NaBH(OAc)3 (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, use only if imine formation is sluggish.

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the azetidine substrate in DCE (0.1 M concentration). Add the aldehyde.[2]
    
    • Note: If the aldehyde is aliphatic and enolizable, stir for 30 mins at RT before adding the reducing agent.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 in one portion.

    • Critical: If solubility is an issue, allow to warm to RT. Do not heat.

  • Monitoring: Monitor by LCMS. The secondary amine (azetidine) should disappear.

    • Checkpoint: Look for m/z = [M+Aldehyde+H]+ (Reductive Amination product).

  • Workup: Quench with saturated aqueous

    
     (pH ~8-9). Extract with DCM (3x).[3]
    
    • Caution: Avoid acidic workups (e.g., 1M HCl) which may trap the pyridine as a salt or open the azetidine ring.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the azetidine nitrogen with aryl halides. Challenge: Preventing catalyst poisoning by the pyridine nitrogen. Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) which favor reductive elimination and prevent pyridine coordination to the Pd center.

Materials:

  • Substrate: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv)

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (2–5 mol%)

  • Base: NaOtBu or Cs2CO3 (1.5–2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Halide, Azetidine substrate, and Base.

    • Inert Atmosphere:[4] If using a glovebox, add the Pd-Precatalyst here. If on a benchtop, add reagents, seal, and purge with Argon/N2 for 5 mins.

  • Catalyst Addition: Add the RuPhos Pd G3 precatalyst and solvent (0.2 M).

  • Reaction: Heat to 80–100°C.

    • Mechanism:[5] The bulky RuPhos ligand creates a steric wall that prevents the pyridine nitrogen from binding to the Pd, while the smaller azetidine NH undergoes oxidative addition/reductive elimination efficiently.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify.

Visual Workflow: Buchwald-Hartwig Selectivity

Buchwald Start Reagents: Azetidine + Ar-X Cycle Catalytic Cycle Start->Cycle Cat Catalyst System: RuPhos Pd G3 (Bulky Ligand) Cat->Cycle Enables Prod N-Aryl Azetidine Cycle->Prod Reductive Elimination Side Pyridine Coordination (Catalyst Poisoning) Cycle->Side Blocked by Ligand Sterics

Figure 2: The bulky RuPhos ligand prevents the pyridine nitrogen from poisoning the catalyst.

Protocol C: Amide Coupling (Acylation)

Objective: Synthesis of amides. Reagent: HATU or T3P (Propylphosphonic anhydride). Note: Standard acid chlorides can be used, but excess HCl byproduct must be scavenged immediately to prevent ring opening.

Procedure:

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF/DCM.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir 5 mins to activate.

  • Add 4-(Azetidin-3-yl)-3-methylpyridine.

  • Stir at RT for 1–2 hours.

    • Why DIPEA? You need enough base to neutralize the carboxylic acid, the HATU byproduct, and keep the pyridine free base. 3.0 equiv is mandatory.

Troubleshooting & Quality Control

IssueObservation (LCMS/NMR)Root CauseSolution
Ring Opening Mass +18 (Hydrolysis) or +36 (Cl adduct).Acidic conditions during reaction or workup.Switch to basic workup. Avoid HCl in ether. Use T3P for couplings.
No Reaction (Alkylation) Unreacted starting material.Imine not forming or unstable.Add molecular sieves (4Å) to remove water. Ensure aldehyde is not hydrated.[2][5]
Pyridine Alkylation Mixture of products (N-alkyl azetidine + pyridinium salt).Use of highly reactive alkyl halides (e.g., MeI, BnBr) without base control.Switch to Reductive Amination (Protocol A) which is more selective for secondary amines.
Low Yield (Buchwald) Black precipitate (Pd black).Catalyst decomposition or O2 leak.Re-degas solvents. Increase catalyst loading to 5%. Ensure base is dry.

References

  • Reactivity of Azetidines

    • Recent advances in synthetic facets of immensely reactive azetidines.[6] RSC Advances, 2017.

  • Reductive Amination Protocols

    • Sodium Triacetoxyborohydride in Reductive Amination.[2][5][7] Common Organic Chemistry.

  • Buchwald-Hartwig of Secondary Amines

    • Buchwald-Hartwig Amin
  • Stability of Azetidines

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[8] ACS Med.[8] Chem. Lett. 2021.

  • pKa Values of Heterocycles

    • pKa values of azetidine, pyrrolidine, piperidine...[1][8][9] ResearchGate.

Sources

Protocol Guide: Reductive N-Alkylation of 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the methodological frameworks for the reductive amination of 4-(Azetidin-3-yl)-3-methylpyridine . This scaffold is a critical "privileged structure" in modern kinase inhibitor design (e.g., JAK, ROCK inhibitors). The azetidine ring offers a unique vector for tuning physicochemical properties—specifically lowering logP and increasing metabolic stability compared to piperidine or pyrrolidine analogs—while the 3-methylpyridine moiety provides essential hydrophobic interactions and rotational constraints.

However, the azetidine ring strain (~25 kcal/mol) presents a specific synthetic challenge: susceptibility to acid-mediated ring-opening polymerization (ROP) or nucleophilic ring opening during the reductive amination process. This guide provides validated protocols to maximize chemoselectivity and yield while preserving ring integrity.

Chemical Competency & Handling

Physicochemical Profile[1][2]
  • Molecule: 4-(Azetidin-3-yl)-3-methylpyridine[1]

  • Reactive Center: Secondary amine (Azetidine

    
    ).
    
  • Key Challenge: The 3-methyl group on the pyridine ring introduces steric bulk ortho to the azetidine attachment. While this restricts rotation (beneficial for binding affinity), it can hinder the approach of bulky carbonyl electrophiles.

  • Stability Warning: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) or high temperatures (>80°C) in nucleophilic solvents, which can trigger ring opening.
Reaction Logic: The Iminium Pivot

The success of this transformation relies on the rapid formation and reduction of the iminium ion . We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is less basic than


 and tolerates the slightly acidic conditions required for imine formation without reducing the aldehyde/ketone substrate directly.

ReactionPathway Start 4-(Azetidin-3-yl)-3-methylpyridine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + H- (Reductant) SideProduct Ring-Opened Byproduct Iminium->SideProduct Strong Acid / Nucleophile Attack

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate and the risk of ring opening.

Experimental Protocols

Method A: The Standard Protocol (STAB/DCE)

Best for: Aliphatic aldehydes, non-hindered aromatic aldehydes, and stable ketones.

Rationale: 1,2-Dichloroethane (DCE) is the preferred solvent due to its ability to solubilize the iminium intermediate. Acetic acid (AcOH) is used stoichiometrically to catalyze iminium formation without dropping the pH low enough to trigger azetidine ring opening.

Reagents:

  • Amine: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration)

Step-by-Step:

  • Setup: In a flame-dried vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE.

  • Activation: Add the carbonyl compound (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This "pre-complexation" time is vital for sterically hindered 3-methylpyridine substrates to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine).

  • Quench: Slowly add saturated aqueous

    
     (pH ~8). Stir for 15 mins to quench residual borohydride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .[2]
    
  • Purification: Azetidines are polar. Flash chromatography often requires DCM:MeOH:NH4OH (e.g., 95:5:0.5) gradients.

Method B: The "Hard" Substrate Protocol (Ti(OiPr)4 / NaBH3CN)

Best for: Sterically hindered ketones, electron-deficient anilines, or acid-sensitive substrates.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine even with unreactive ketones. It coordinates to the carbonyl oxygen, increasing electrophilicity without protonating the azetidine nitrogen.

Reagents:

  • Amine: 1.0 equiv

  • Carbonyl: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium cyanoborohydride (

    
    ) (2.0 equiv) Warning: Toxic
    
  • Solvent: THF or Methanol (dry)

Step-by-Step:

  • Imine Formation: In a sealed tube, combine amine (neat) and carbonyl. Add THF (minimal volume) and

    
    .
    
  • Incubation: Stir at RT (or 40°C for difficult ketones) for 6–12 hours. The solution typically turns yellow/orange.

  • Reduction: Dilute with dry MeOH (to solubilize the borohydride). Carefully add

    
    .
    
  • Reaction: Stir for 12 hours.

  • Workup (Critical): Quench with 1N NaOH or saturated Rochelle’s salt solution to break the Titanium-amine emulsion. Stir vigorously until two clear layers form (can take 1-2 hours). Filter through Celite if necessary.

Decision Matrix & Optimization

Use this logic flow to select the correct protocol for your specific library synthesis.

DecisionTree Start Select Carbonyl Partner Type Substrate Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone AldehydeType Sterics/Stability? Aldehyde->AldehydeType KetoneType Reactivity? Ketone->KetoneType MethodA Method A: STAB/DCE (Standard) AldehydeType->MethodA Standard MethodB Method B: Ti(OiPr)4 (Scavenger) AldehydeType->MethodB Acid Sensitive KetoneType->MethodA Cyclic/Uncommon KetoneType->MethodB Acyclic/Bulky MethodC Method C: NaBH4/MeOH (Aggressive) KetoneType->MethodC Very Unreactive

Figure 2: Protocol selection guide based on carbonyl electrophilicity and steric environment.

Troubleshooting & Analytical Markers

IssueProbable CauseCorrective Action
Low Conversion Steric clash between 3-Me-Pyridine and Carbonyl.Switch to Method B . The Titanium Lewis acid activates the carbonyl more effectively than proton catalysis.
Ring Opening pH < 4 during reaction or workup.Use STAB (self-buffering). Avoid strong acid workups. Ensure quench is basic (pH > 8).
Emulsion Titanium salts (Method B) or amphoteric nature of product.Use Rochelle's Salt (Potassium Sodium Tartrate) quench. Allow >1 hr stirring.
Des-methyl impurity Reductive de-alkylation (rare with STAB).Ensure reagents are dry. Excess water can hydrolyze the iminium, stalling the cycle.

NMR Diagnostic Marker:

  • Product: The azetidine ring protons (typically

    
     3.5–4.5 ppm) will shift upfield upon alkylation compared to the free amine.
    
  • Ring-Opened Byproduct: Look for new signals corresponding to a propyl-amine chain (

    
     1.5–2.0 ppm multiplet) indicating cleavage of the 4-membered ring.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Couty, F., et al. "Synthesis and Reactivity of Azetidines." Organic Preparations and Procedures International, 2006, 38(1), 42-65. (Review of azetidine stability).
  • Lowe, M. A., et al. "Optimization of the reductive amination of ketones for the synthesis of pharmaceutical intermediates." Organic Process Research & Development, 2021. (Contextualizing STAB usage in process chemistry).

Disclaimer: This guide assumes standard laboratory safety practices. Azetidines are biologically active scaffolds; handle with appropriate PPE.[3][2][4]

Sources

Cross-coupling reactions involving 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling of 4-(Azetidin-3-yl)-3-methylpyridine

Executive Summary

4-(Azetidin-3-yl)-3-methylpyridine (CAS: 1260640-56-9) represents a high-value "fragment-based" scaffold in modern medicinal chemistry. It combines a rigid, sp³-rich azetidine ring with a lipophilic, metabolically robust 3-methylpyridine core. The unique C3–C4 linkage between the azetidine and pyridine rings provides a stable, non-hydrolyzable connection, unlike common N-linked congeners.

However, this scaffold presents specific reactivity challenges:

  • Dual Basicity: The presence of both a secondary amine (azetidine, pKa ~11) and a pyridine nitrogen (pKa ~5-6) creates competition for metal catalysts.

  • Steric Clash: The C3-methyl group exerts torsional strain, forcing the azetidine ring out of planarity with the pyridine. While this improves solubility and metabolic stability (blocking the C4 position), it imposes specific steric requirements on coupling partners.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Pd(II) and Cu(II) species, potentially arresting catalytic cycles.

This guide details optimized protocols for Buchwald-Hartwig , Chan-Lam , and SNAr cross-coupling reactions, specifically tailored to overcome these challenges.

Pre-Reaction Protocol: Salt Neutralization

This building block is frequently supplied as the dihydrochloride salt (•2HCl). Direct use in cross-coupling often leads to variable yields due to base consumption and chloride inhibition of Pd catalysts.

Standard Free-Basing Protocol:

  • Dissolve the salt (1.0 mmol) in minimal water (2 mL).

  • Add saturated aqueous Na₂CO₃ or NaOH (1M) until pH > 12.

  • Extract exhaustively with DCM (3 x 5 mL) or CHCl₃/iPrOH (3:1) if solubility is poor.[1]

  • Dry over Na₂SO₄, filter, and concentrate immediately before use.

    • Note: Azetidines can degrade upon prolonged storage as free bases; use fresh.

Protocol A: Buchwald-Hartwig N-Arylation

Best for: General arylation with aryl bromides/chlorides, especially electron-neutral or electron-rich partners.

Mechanistic Insight: Standard ligands often fail because the substrate's pyridine nitrogen competitively binds the Pd center. We utilize RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiarylphosphines. These ligands create a protective steric shell around the Pd, preventing pyridine coordination while facilitating the reductive elimination of the bulky secondary amine.

Experimental Procedure:

  • Charge Reaction Vessel: In a glovebox or under Argon, add:

    • Pd source: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G4 (2-4 mol%).

    • Ligand: RuPhos (4-8 mol%) (if not using G4 precatalyst).

    • Substrate: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv).

    • Electrophile: Aryl Bromide (1.1 equiv).

    • Base: NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Dioxane is preferred if solubility is an issue.

  • Reaction: Seal and heat to 85–100°C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product will be basic; use 1% NH₄OH or Et₃N in the eluent to prevent streaking.

Critical Parameter: If conversion stalls, add 5 mol% additional catalyst. The 3-methylpyridine moiety can act as a "sink" for the catalyst if the ligand dissociates.

Protocol B: Chan-Lam Oxidative Coupling

Best for: Sensitive substrates, boronic acids, and late-stage functionalization where halides are unavailable.

Mechanistic Insight: This reaction relies on a Cu(II)/Cu(III) cycle driven by oxidative regeneration. The pyridine ring of the substrate can actually assist this reaction by acting as a transient ligand for Copper, stabilizing the intermediate. However, ambient moisture must be controlled to prevent protodeboronation of the coupling partner.

Experimental Procedure:

  • Charge Vessel: To a vial equipped with a stir bar (open to air is acceptable, but O₂ balloon is better):

    • Substrate: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.5–2.0 equiv).

    • Catalyst: Cu(OAc)₂ (10–20 mol%).

    • Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv). Note: The substrate has a pyridine ring, but external pyridine is often required to maintain the catalytic cycle.

  • Solvent: DCM or MeOH (0.1 M). Molecular sieves (4Å) are recommended.

  • Reaction: Stir vigorously at Room Temperature under an O₂ atmosphere (balloon) for 16–24 hours.

  • Workup: Dilute with DCM, wash with dilute NH₄OH (to sequester Copper), then brine. Dry and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Mechanistic Insight: The azetidine nitrogen is highly nucleophilic due to ring strain (relief of steric crowding upon pyramidalization). No metal catalyst is required.

Experimental Procedure:

  • Charge Vessel:

    • Substrate: 4-(Azetidin-3-yl)-3-methylpyridine (1.0 equiv).

    • Electrophile: Ar-F or Ar-Cl (with EWG) (1.1 equiv).

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (0.5 M).

  • Reaction: Heat to 60–80°C . Monitor by LCMS. (Often complete in <2 hours).

  • Workup: Pour into water/ice mix. Extract with EtOAc.[2]

Decision Matrix & Workflow

The following diagram illustrates the logical selection of cross-coupling methodologies based on the electrophile properties.

CrossCouplingStrategy Start Substrate: 4-(Azetidin-3-yl)-3-methylpyridine Electrophile Select Electrophile Type Start->Electrophile ArX Aryl Halide (Br, Cl) (Electron Neutral/Rich) Electrophile->ArX Standard ArB Aryl Boronic Acid (Sensitive/Complex) Electrophile->ArB Mild/Late-Stage ArEWG Aryl Halide + EWG (Nitro, CN, CF3) Electrophile->ArEWG Activated Method_BH Protocol A: Buchwald-Hartwig (Pd-RuPhos) ArX->Method_BH High Yield Method_CL Protocol B: Chan-Lam (Cu(OAc)2, O2) ArB->Method_CL Air Tolerant Method_SnAr Protocol C: SnAr Substitution (K2CO3, Heat) ArEWG->Method_SnAr Metal-Free Check Check: Catalyst Poisoning? Switch to Pd G4 Precatalyst Method_BH->Check If Low Yield

Caption: Strategic selection of cross-coupling protocols based on electrophile electronics and stability.

Quantitative Comparison of Methods

FeatureBuchwald-HartwigChan-LamSNAr
Primary Utility Broad scope (Aryl-Br/Cl)Boronic acids, mild conditionsElectron-deficient partners
Catalyst Pd (Expensive, sensitive)Cu (Cheap, air-tolerant)None
Temperature 80–110°C25°C (RT)60–100°C
Base Sensitivity High (Strong base: NaOtBu)Low (Amine base/None)Moderate (Carbonates)
Key Risk Pyridine poisoning PdProtodeboronationRegioselectivity (if multiple F/Cl)

References

  • Buchwald-Hartwig Amination (General & Ligand Design)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • Azetidine Synthesis & Reactivity

    • Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 19, 3274. Link

  • Catalyst Poisoning by Pyridines

    • Gildner, P. G., & Colacot, T. J. (2015). "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 34(23), 5497–5508. Link

  • SnAr Reactivity of Azetidines

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azetidines." Organic Letters, 12(9), 1944–1947. Link

Sources

Application Note: Solubility Profiling & Handling of 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile, handling protocols, and stability considerations for 4-(Azetidin-3-yl)-3-methylpyridine , a critical heterocyclic scaffold often employed in the synthesis of Janus kinase (JAK) inhibitors and other bioactive small molecules.[1][2]

Effective utilization of this compound requires a nuanced understanding of its dual-nitrogen basicity. The molecule exists in two distinct solubility states depending on protonation: the lipophilic free base (soluble in organic solvents) and the hydrophilic salt (soluble in aqueous/polar media). This note provides validated protocols for solubilization, extraction, and storage to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential for process design.

PropertyValue (Approx.)Impact on Solubility
Structure Pyridine (3-Me) + Azetidine (3-sub)Dual basic centers; high polarity.[1][2]
Physical State Viscous Oil or Low-Melting SolidSlow dissolution kinetics in non-polar solvents.[1]
pKa (Pyridine) ~5.6Protonates in weak acid.
pKa (Azetidine) ~10.5 - 11.0Critical: Protonated at neutral pH (pH 7).[1]
LogP (Free Base) ~0.5 - 1.2Moderate lipophilicity; extractable with polar organics.
The "pH Switch" Mechanism

The solubility of 4-(Azetidin-3-yl)-3-methylpyridine is governed by the ionization state of the azetidine nitrogen.[2]

  • pH < 9: The azetidine amine is protonated (

    
    ). The species is highly water-soluble and oil-insoluble.[1][2]
    
  • pH > 12: The azetidine amine is deprotonated (

    
    ). The species becomes lipophilic, allowing extraction into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
    

Technical Insight: Many isolation failures occur because researchers attempt to extract the compound at pH 7-8.[1] At this pH, the azetidine ring remains charged, trapping the compound in the aqueous phase.

Solubility Profile

Solvent Compatibility Table (Free Base Form)

Data based on structural analogs and standard heterocyclic behavior.[1][2]

Solvent ClassSolventSolubilityApplication Notes
Chlorinated Dichloromethane (DCM)High Preferred solvent for extraction and transfer.[2]
Chlorinated ChloroformHigh Excellent, but avoid if acid traces are present (reacts with amine).
Polar Protic Methanol / EthanolHigh Ideal for storage stocks; completely miscible.
Polar Aprotic DMSO / DMFHigh Standard for biological assay stock solutions (>100 mM).
Ethers THFModerate Good for reactions; solubility drops at low temps.
Ethers Diethyl EtherLow Not recommended for extraction; poor recovery.
Hydrocarbons Hexanes / HeptaneInsoluble Use as an anti-solvent to precipitate impurities.
Aqueous Water (pH 7)High Soluble as a cationic species (protonated).
Aqueous Water (pH 13)Low Precipitates or oils out as free base.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bioassays (DMSO)

Target: 10 mM Stock Solution

  • Weighing: Accurately weigh 2.2 mg of the free base (or equivalent mass of salt corrected for counter-ion) into a sterile microcentrifuge tube.

    • Note: If using the dihydrochloride salt (MW approx. 221 g/mol vs 148 g/mol for base), mass must be adjusted.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture).

  • Dissolution: Vortex vigorously for 30 seconds. If using the salt form, mild sonication (30-40°C water bath) for 1 minute may be required to break the crystal lattice.

  • QC Check: Inspect visually for clarity. The solution should be colorless to pale yellow.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the strained azetidine ring.

Protocol B: Extraction and Isolation (The "pH Switch")

Use this protocol to recover the compound from an aqueous reaction mixture or to convert the salt form to the free base.[1][2]

ExtractionWorkflow Start Aqueous Reaction Mixture (Acidic/Neutral pH) Basify Adjust pH to >12 (Use 1N NaOH or sat. K2CO3) Start->Basify Deprotonate Azetidine Extract Extract with Organic Solvent (DCM or DCM:iPrOH 3:1) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Salts Dry Dry over Na2SO4 Filter & Concentrate OrgLayer->Dry Final Isolated Free Base (Viscous Oil/Solid) Dry->Final

Figure 1: Isolation workflow utilizing the pKa-dependent solubility switch.

Step-by-Step Procedure:

  • pH Adjustment: Cool the aqueous mixture to 0°C. Slowly add 2N NaOH or saturated

    
     solution while monitoring pH. Target pH is 12-13 .[1]
    
    • Caution: Azetidines are strained rings. Avoid excessive heat during basification to prevent ring-opening hydrolysis.[1]

  • Solvent Choice: Add Dichloromethane (DCM) . For difficult extractions (if emulsions form), use a mixture of DCM:Isopropanol (3:1) .[1] The alcohol helps break emulsions and increases solubility of the polar amine.

  • Extraction: Shake vigorously and allow layers to separate. Repeat extraction 3 times.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

Protocol C: Salt Formation (For Long-Term Storage)

The free base is prone to oxidation and


 absorption (forming carbamates).[1] Storage as a hydrochloride salt is recommended.[3]
  • Dissolve the free base in a minimal amount of Ethanol or Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (Dihydrochloride salt) should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Stability & Handling Risks[1]

  • Ring Strain: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Avoid strong Lewis acids or high temperatures (>100°C) in nucleophilic solvents, which can trigger ring-opening polymerization [1].

  • Nucleophilicity: The azetidine nitrogen is a secondary amine and a potent nucleophile. It will react rapidly with electrophiles (alkyl halides, acid chlorides) unless protected (e.g., with a Boc group).

  • Hygroscopicity: The salt forms are often hygroscopic. Store in a desiccator.

References

  • Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • PubChem. (2023). Compound Summary: Azetidine.[4] National Library of Medicine. Link

  • ChemicalBook. (2023).[5] 4-(Azetidin-3-yl)-3-methylpyridine Properties. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for amine protection strategies during solubility manipulation). Link[2]

Disclaimer: This document is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Note: Storage and Handling Protocols for Azetidinyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidinyl pyridine derivatives represent a high-value scaffold in modern drug discovery, particularly in the development of JAK inhibitors, analgesics, and nicotinic acetylcholine receptor ligands. However, their dual-nature—combining the high ring strain of the azetidine moiety (~26 kcal/mol) with the basicity of the pyridine ring—creates a unique stability profile that defies standard "store at -20°C" heuristics. This guide provides a mechanism-based protocol for the storage, handling, and solubilization of these compounds to prevent the two primary degradation pathways: acid-catalyzed ring opening and oxidative N-oxide formation .

Part 1: Physicochemical Stability Profile

To handle these compounds effectively, one must understand the "molecular tug-of-war" occurring within the structure.

The Azetidine Ring Strain (The Kinetic Threat)

The azetidine ring is structurally stressed.[1] While kinetically stable under neutral conditions, it becomes highly susceptible to nucleophilic attack (hydrolysis) upon protonation.

  • Mechanism: Protonation of the azetidine nitrogen (pKa ~10-11 for alkyl azetidines, lower when attached to pyridine) creates a good leaving group. Water or other nucleophiles can then attack the

    
    -carbon, snapping the ring open to form a linear amino alcohol or amino acid derivative.
    
  • Impact: Acidic solutions are high-risk environments for these derivatives.

The Pyridine Ring (The Electronic Modulator)

The pyridine ring is electron-withdrawing.

  • Stabilizing Effect: When the azetidine is attached to a pyridine ring (especially at the 2- or 4-position), the electron density is pulled away from the azetidine nitrogen. This lowers its pKa, making it less likely to protonate at physiological pH, thereby paradoxically increasing its stability compared to N-phenyl or N-alkyl analogs.

  • Destabilizing Effect: The pyridine nitrogen itself is basic and can form N-oxides if exposed to peroxides or strong oxidizers.

Salt Forms vs. Free Bases
  • Dihydrochloride Salts (2HCl): Most commercial derivatives are supplied as HCl salts. These are thermodynamically stable in the solid state due to high lattice energy but are extremely hygroscopic . Absorption of atmospheric water creates a localized acidic solution on the crystal surface, triggering hydrolysis.

  • Free Bases: Often oils or low-melting solids. They are prone to oxidation and air-sensitivity.

Part 2: Storage Protocols

Decision Matrix: Storage Conditions

The following logic gate determines the optimal storage environment based on the physical state and duration.

StorageLogic Start Compound State Solid Solid (Powder/Crystal) Start->Solid Solution In Solution Start->Solution Salt Salt Form (e.g., HCl) Solid->Salt FreeBase Free Base Solid->FreeBase LongTerm Long Term (>1 week) Solution->LongTerm ShortTerm Short Term (<24 hrs) Solution->ShortTerm Action1 Desiccator +4°C (Protect from moisture) Salt->Action1 Hygroscopic Risk Action2 Inert Gas (Ar/N2) -20°C (Protect from oxidation) FreeBase->Action2 Oxidation Risk Action3 DMSO (Anhydrous) Store at -80°C LongTerm->Action3 Action4 Avoid Protic Solvents Use immediately ShortTerm->Action4

Figure 1: Decision tree for storage conditions based on compound state and duration.

Detailed Storage Specifications
ParameterProtocolMechanistic Rationale
Temperature -20°C (Long Term) Slows kinetic degradation pathways (ring opening).
Atmosphere Argon or Nitrogen Overlay Essential for free bases to prevent N-oxidation. Recommended for salts to exclude moisture.
Container Amber Glass Vials with Teflon-lined Caps Amber glass blocks UV (preventing photolytic cleavage); Teflon prevents leaching of plasticizers which can react with the amine.
Desiccation REQUIRED for Salts HCl salts will deliquesce (turn to liquid) in humid air. Store vials inside a secondary container with active desiccant (e.g., Drierite).

Part 3: Handling & Solubilization Protocols

Reconstitution Workflow

Never store these compounds in aqueous solution for extended periods. Reconstitute immediately prior to use.

  • Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: DMSO is a polar aprotic solvent. It dissolves polar salts well but does not provide the protons necessary to catalyze ring opening.

  • Avoid: Methanol or Ethanol for long-term stock solutions.

    • Why: Alcohols are nucleophilic. Over time, solvolysis can occur, opening the azetidine ring to form alkoxy-amines.

Handling Precautions (Safety)

Azetidinyl pyridines are often potent biologically and can be skin irritants.[2][3][4][5]

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety glasses.

  • Ventilation: Handle all powders in a chemical fume hood or biological safety cabinet to prevent inhalation of dust.

Degradation Monitoring (QC)

Before using a stored batch for critical assays, verify integrity.

  • Visual Check: If the white crystalline solid has turned into a sticky gum or yellow oil, hydrolysis or oxidation has occurred. Discard.

  • LC-MS Check: Look for a peak with M+18 (Hydrolysis product: Ring open + H2O).

Degradation Pathway Visualization

Degradation Compound Azetidinyl Pyridine (Intact Ring) Protonated Protonated Intermediate (Activated Ring) Compound->Protonated Acidic pH / Moisture (H+) Transition Nucleophilic Attack (H2O targeting alpha-carbon) Protonated->Transition + H2O Product Linear Amino Alcohol (Inactive Impurity) Transition->Product Ring Strain Release

Figure 2: The primary degradation pathway (acid-catalyzed hydrolysis) triggered by moisture ingress.

Part 4: Emergency & Spill Procedures

  • Solid Spill: Do not sweep dry dust (risk of inhalation). Cover with a damp paper towel (if quantity is small) or use a HEPA-filter vacuum. Neutralize surface with weak sodium bicarbonate solution if the substance is acidic (HCl salt).

  • Solution Spill (DMSO): Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Skin Contact: Wash immediately with soap and copious water.[3][6] Azetidines can be skin sensitizers.

References

  • Vertex AI Search. (2025).[4] Degradation Pathways of Azetidin-2-One Compounds. BenchChem. Retrieved from 7[7]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from 1

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Acetylpyridine (Analogous Handling). Retrieved from 4

  • Apollo Scientific. (2022).[8] Safety Data Sheet: 2-(Azetidin-3-yl)pyridine dihydrochloride. Retrieved from 8

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved from 9

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-(Azetidin-3-yl)-3-methylpyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azetidin-3-yl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My assay involves acidic conditions and I'm seeing variable results with 4-(Azetidin-3-yl)-3-methylpyridine. Could the compound be degrading?

A: Yes, it is highly probable that 4-(Azetidin-3-yl)-3-methylpyridine is degrading under acidic conditions. The azetidine ring, a four-membered saturated heterocycle, is inherently strained and susceptible to acid-catalyzed ring-opening reactions.[1][2][3] The rate of this degradation is often pH-dependent, with increased instability at lower pH values.[2]

The degradation process is typically initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This positively charged intermediate is more susceptible to nucleophilic attack, which can lead to the cleavage of the C-N bonds in the ring.[4][5] Given that your molecule also contains a basic pyridine ring, the overall stability will be influenced by the protonation state of both nitrogen atoms.

Q2: What are the likely degradation pathways for 4-(Azetidin-3-yl)-3-methylpyridine in an acidic solution?

A: The primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the azetidine ring. The process can be visualized as follows:

  • Protonation: In an acidic medium, either the pyridine nitrogen or the azetidine nitrogen can be protonated. The pyridine nitrogen is generally more basic and will likely be protonated first. However, at sufficiently low pH, a second protonation of the azetidine nitrogen can occur, forming a reactive azetidinium ion.[1][6]

  • Nucleophilic Attack: A nucleophile present in the medium, most commonly water, will attack one of the electrophilic carbon atoms of the azetidinium ion.

  • Ring Opening: This nucleophilic attack leads to the cleavage of a C-N bond and the opening of the strained four-membered ring, resulting in the formation of a more stable, acyclic product.[4][5]

The specific structure of the degradation product will depend on which C-N bond is cleaved and the nature of the nucleophile. A potential degradation pathway is illustrated in the diagram below.

G cluster_0 Protonation cluster_1 Nucleophilic Attack & Ring Opening cluster_2 Outcome Molecule 4-(Azetidin-3-yl)-3-methylpyridine Protonated_Azetidine Azetidinium Ion Molecule->Protonated_Azetidine H+ Degradation_Product Ring-Opened Product (e.g., Amino Alcohol) Protonated_Azetidine->Degradation_Product Nucleophilic Attack Water H2O (Nucleophile) Water->Protonated_Azetidine Loss_of_Activity Loss of Biological Activity & Altered Physical Properties Degradation_Product->Loss_of_Activity

Caption: Proposed acid-catalyzed degradation pathway.

Q3: How can I experimentally assess the stability of 4-(Azetidin-3-yl)-3-methylpyridine in my specific acidic conditions?

A: A forced degradation study is the recommended approach to quantitatively assess the stability of your compound.[7][8] This involves intentionally exposing your compound to your acidic conditions and monitoring its degradation over time.

A general workflow for a forced degradation study is outlined below:

G Start Prepare Stock Solution of 4-(Azetidin-3-yl)-3-methylpyridine Incubate Incubate Aliquots in Acidic Buffer at a Defined Temperature Start->Incubate Time_Points Withdraw Samples at Specific Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Time_Points Quench Immediately Quench Degradation (e.g., by neutralizing the acid) Time_Points->Quench Analyze Analyze Samples by a Stability-Indicating Method (e.g., RP-HPLC) Quench->Analyze Data_Analysis Quantify Remaining Parent Compound and Detect Degradation Products Analyze->Data_Analysis Conclusion Determine Degradation Rate and Half-Life (T1/2) Data_Analysis->Conclusion

Caption: Workflow for a forced degradation study.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Detected by HPLC

Scenario: You are performing an experiment in an acidic buffer (e.g., pH 3) and notice that the peak corresponding to 4-(Azetidin-3-yl)-3-methylpyridine in your HPLC chromatogram decreases significantly over a short period.

Potential Cause: Acid-catalyzed degradation of the azetidine ring.

Troubleshooting Steps:

  • Confirm Identity of Degradation Products:

    • Use HPLC coupled with mass spectrometry (LC-MS) to identify the mass of the new peaks appearing in your chromatogram. The degradation product should have a mass corresponding to the parent compound plus the mass of a water molecule (M+18).

    • If possible, isolate the degradation products for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Kinetic Analysis:

    • Perform a time-course experiment, analyzing samples at multiple time points to determine the rate of degradation.

    • Plot the natural logarithm of the concentration of the parent compound versus time. A linear plot will indicate first-order kinetics, which is common for this type of degradation.

  • pH-Stability Profile:

    • Conduct the stability study at several different pH values (e.g., pH 2, 4, 5, and 7) to understand the relationship between pH and degradation rate. This will help you identify a pH range where the compound is sufficiently stable for your experiments.[2]

Data Presentation Example:

pHTemperature (°C)Half-life (T1/2) in hours
2.0251.5
4.02524
5.025> 100
7.425Stable
Issue 2: Poor Peak Shape and Low Recovery in Reversed-Phase HPLC

Scenario: When analyzing 4-(Azetidin-3-yl)-3-methylpyridine using reversed-phase HPLC with a standard C18 column, you observe peak tailing and inconsistent recovery, especially at low concentrations.

Potential Cause: Interaction of the basic nitrogen atoms with residual silanol groups on the silica-based stationary phase.[9]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the pyridine and azetidine nitrogens will be protonated, which can reduce their interaction with silanols and improve peak shape.

    • Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, preventing your analyte from doing so.

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column where the residual silanol groups are minimized.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase that is more suitable for basic compounds, such as a polar-embedded phase or a polymer-based column.[9]

  • Optimize Injection Volume and Concentration:

    • Column overload can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the degradation kinetics of 4-(Azetidin-3-yl)-3-methylpyridine at a specific acidic pH.

Materials:

  • 4-(Azetidin-3-yl)-3-methylpyridine

  • Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 3.0)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • HPLC or LC-MS system with a suitable column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(Azetidin-3-yl)-3-methylpyridine in a suitable solvent (e.g., methanol or water).

  • Reaction Initiation: In a thermostated environment (e.g., 25°C), add a known volume of the stock solution to the acidic buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a vial containing the quenching solution to neutralize the acid and stop the degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.[10][11]

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Determine the degradation rate constant and the half-life.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 4-(Azetidin-3-yl)-3-methylpyridine from its potential degradation products.

Method Development Strategy:

  • Column: Start with a standard C18 column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines, including specificity, linearity, accuracy, and precision.[8]

References

  • Kovačević, B., et al. (2021). An extensive forced degradation study on an azetidine-based FFA2 antagonist. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • DeLuca, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614–1620. [Link]

  • DeLuca, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, 12(10), 1614-1620. [Link]

  • Catalan, J., et al. (1987). Proton affinities and preferred protonation sites in 3- and 4-substituted pyridines. Prediction from 1s orbital energies. Journal of the American Chemical Society, 109(23), 6852–6857. [Link]

  • Al-Rawi, J. M. A., & Williams, A. (1977). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (14), 1778-1782. [Link]

  • Gao, Y., et al. (2018). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 83(15), 8014-8022. [Link]

  • Zhang, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(29), 9789-9793. [Link]

  • Li, Y., et al. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 12(1), 227-235. [Link]

  • Li, Y., et al. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ATSDR. (1992). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center. [Link]

  • Jornitz, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-44. [Link]

  • Alkorta, I., & Elguero, J. (2005). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 109(3), 563–570. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Choppin, S., et al. (2000). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Patel, K. N., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Lempert, K., & Simig, G. (1978). The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate. [Link]

  • Rindelaub, J. D., et al. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 16(23), 15425-15432. [Link]

  • Smrček, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3336-3357. [Link]

  • Gemoets, H. P. L., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3336-3357. [Link]

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Validation & Comparative

Definitive Structural Validation of 3-Methylpyridine Scaffolds: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 3-methylpyridine (3-picoline) moiety is a "privileged scaffold," appearing frequently in kinase inhibitors, nicotinic ligands, and agrochemicals. However, its structural validation presents unique challenges. The presence of the methyl group at the meta position breaks symmetry, introduces steric clashes that influence rotameric states, and complicates NMR interpretation due to signal overlapping in the aromatic region.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and Computational DFT for validating 3-methylpyridine derivatives. While NMR remains the workhorse for solution-state connectivity, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for defining absolute configuration, tautomeric preference, and solid-state packing interactions critical for drug formulation.

Part 1: Comparative Analysis of Structural Validation Methods

When validating a new 3-methylpyridine derivative, researchers often rely heavily on 1H/13C NMR. However, relying solely on spectroscopy can lead to misinterpretation of stereochemistry and intermolecular bonding.

The Performance Matrix: SC-XRD vs. NMR vs. DFT

The following table contrasts the utility of these techniques specifically for pyridine-based small molecules.

FeatureSC-XRD (Crystallography) High-Field NMR (600+ MHz) Computational (DFT)
Primary Output Absolute 3D atomic coordinates (x, y, z) & packing.Connectivity & relative solution conformation.Theoretical energy minima.
3-Methyl Group Analysis Defines precise steric orientation and rotational locking relative to the ring.Infers position via NOE/ROE; often ambiguous due to free rotation.Predicts barrier to rotation; requires experimental validation.
Tautomerism Definitive: Captures the specific tautomer stabilized in the crystal lattice.Averaged: Often sees a time-averaged signal of fast-exchanging protons.Hypothetical: Calculates relative stability of tautomers.
Intermolecular Forces Directly observes

-

stacking and Hydrogen bonding.
Infers via concentration-dependent shifts.Models interactions (often overestimates strength).
Sample Requirement Single crystal (

mm).
Solubilized compound (

mg).
None (Virtual).
Turnaround 24–72 Hours (heavily dependent on crystallization).1–2 Hours.12–48 Hours (CPU dependent).
Why SC-XRD Wins for 3-Methylpyridine Derivatives

The 3-methyl group is not merely a hydrophobic tag; it dictates the conformation of substituents at the 2- and 4-positions.

  • NMR Limitation: In solution, the rotation of the methyl group and the flexibility of the molecule often result in averaged signals. NOESY correlations can confirm proximity but cannot definitively prove a specific locked conformation required for receptor binding.

  • XRD Advantage: Crystallography freezes the molecule in its low-energy conformation. It explicitly reveals if the 3-methyl group forces an adjacent amide or ether linkage out of planarity—a critical parameter for Structure-Activity Relationship (SAR) studies.

Part 2: Strategic Workflow for Structural Elucidation

The following diagram illustrates the decision matrix for validating these derivatives, highlighting where SC-XRD becomes mandatory.

ValidationWorkflow Start Synthesis of 3-Methylpyridine Derivative NMR 1H/13C NMR & MS Start->NMR Ambiguity Is Stereochemistry/Tautomerism Ambiguous? NMR->Ambiguity DFT DFT Modeling (B3LYP/6-31G*) Ambiguity->DFT Yes (Conformational check) Cryst Crystallization Screening Ambiguity->Cryst Yes (Absolute config needed) Final Structural Deposition (CCDC) Ambiguity->Final No (Simple connectivity) DFT->Cryst Validation required XRD SC-XRD Data Collection Cryst->XRD XRD->Final

Figure 1: Decision matrix for structural validation. Note that while NMR is the entry point, ambiguity regarding the 3-methyl steric influence necessitates crystallization.

Part 3: Experimental Protocol – Crystallization & Data Collection

Obtaining X-ray quality crystals of 3-methylpyridine derivatives is notoriously difficult because the methyl group lowers the melting point, often resulting in oils. The following protocol utilizes Salt Formation and Slow Evaporation to overcome this.

Phase 1: Crystal Engineering (The "Oiling Out" Solution)

Since neutral 3-methylpyridine derivatives often form oils, converting them to salts or co-crystals is the most reliable method for obtaining diffraction-quality solids.

Reagents:

  • Target Compound (approx. 10–20 mg)

  • Counter-acids: Picric acid (caution: explosive when dry), Fumaric acid, or Hydrochloric acid (in dioxane).

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl ether (

    
    ).
    

Step-by-Step Protocol:

  • Solubility Test: Dissolve 5 mg of the derivative in minimal MeOH. If it dissolves instantly, it is too soluble. Add MeCN until slight turbidity is observed.

  • Salt Formation (Recommended):

    • If the derivative is basic (pyridine Nitrogen available), add 1.0 equivalent of Fumaric acid dissolved in MeOH. Fumarates often form robust H-bond networks that stabilize the lattice.

    • Why: The protonation of the pyridine nitrogen enhances polarity and rigidity, reducing the rotational freedom of the 3-methyl group.

  • Vapor Diffusion Setup:

    • Place the solution (compound + acid) in a small inner vial (GC vial).

    • Place the inner vial inside a larger scintillation vial containing a volatile anti-solvent (e.g.,

      
       or Pentane).
      
    • Cap tightly. The anti-solvent will slowly diffuse into the solution, gradually increasing supersaturation.

  • Harvesting: Inspect after 24–72 hours under polarized light. Look for sharp geometric edges (birefringence). Avoid clustered needles; seek block-like prisms.

Phase 2: SC-XRD Data Collection & Refinement

Instrument Settings:

  • Source:

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, especially if absolute configuration (Flack parameter) is required for chiral derivatives.
  • Temperature: Maintain sample at 100 K using a cryostream.

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is critical for resolving the electron density of the freely rotating methyl protons.

Refinement Strategy (The Self-Validating System):

  • Space Group Determination: Use software (e.g., XPREP or equivalent) to determine systematic absences.

  • Phasing: Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing.

  • Methyl Group Handling:

    • The 3-methyl group protons often appear as a toroidal ring of electron density due to rotation.

    • Validation Step: Do not force ideal geometry immediately. Check the Difference Fourier Map. If the density is diffuse, model the methyl group with a "riding model" (AFIX 137 in SHELXL) which allows rotation to fit the best electron density.

  • Final Quality Check:

    • R1 Value: Target

      
       for publication quality.
      
    • Goodness of Fit (GooF): Should approach 1.0.

    • CheckCIF: Upload the .cif file to the IUCr CheckCIF server to identify geometric alerts.

Part 4: Data Interpretation & Visualization

Once the structure is solved, the analysis must focus on the specific interactions driven by the 3-methylpyridine scaffold.

Key Structural Metrics to Report

When comparing your product to alternatives, quantify these parameters:

  • Pyridine Ring Planarity: Does the 3-methyl group cause puckering? (RMS deviation from mean plane).

  • 
    -
    
    
    
    Stacking:
    Measure the centroid-to-centroid distance between stacked pyridine rings. Typical range:
    
    
    Å.
    • Significance: The 3-methyl group can act as a "spacer," preventing tight stacking and altering solubility profiles compared to non-methylated analogs.

  • Intermolecular H-Bonds: Map the interaction between the Pyridine-N and donors (e.g., solvent or co-former).

Visualizing the Interaction Network

The following diagram demonstrates how to map the supramolecular assembly derived from the .cif data.

CrystalPacking cluster_0 Unit Cell Interactions PyridineN Pyridine N (Acceptor) MethylGroup 3-Methyl (Steric/Hydrophobic) NeighborRing Neighboring Molecule MethylGroup->NeighborRing Van der Waals Repulsion AcidProton Acid Proton (Donor) AcidProton->PyridineN Strong H-Bond (< 2.0 Å) PiSystem Aromatic Ring (Pi-Stacking) PiSystem->NeighborRing Offset Pi-Stacking

Figure 2: Interaction map derived from SC-XRD. Dashed lines indicate non-covalent interactions validated by the crystal structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Service. (Standard validation tool for crystallography). [Link]

Bioisosteric replacement using 4-(Azetidin-3-yl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug design (FBDD), the 4-(Azetidin-3-yl)-3-methylpyridine scaffold represents a high-value bioisosteric replacement for traditional phenyl- and piperidine-based pharmacophores. This guide analyzes the utility of this moiety in optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability .

By fusing the high fraction of sp³ character (


) of the azetidine ring with the conformational restriction of the 3-methylpyridine core, this scaffold addresses two common failures in lead optimization: solubility-limited absorption  and hERG-associated cardiotoxicity  often linked to flexible piperidines.

The Bioisosteric Rationale

The transition to a 4-(Azetidin-3-yl)-3-methylpyridine core is rarely a random screen; it is a calculated design choice driven by specific structural liabilities in a lead compound.

A. The Azetidine Advantage (vs. Piperidine/Pyrrolidine)

While piperidines are ubiquitous, they often carry a high lipophilicity penalty. Azetidines offer a distinct profile:

  • Reduced Lipophilicity: The removal of two methylene units (vs. piperidine) significantly lowers

    
    .
    
  • Basicity Retention: Despite the ring strain,

    
    -alkyl azetidines maintain a 
    
    
    
    (~10–11) similar to piperidines, ensuring the protonated nitrogen can still engage in critical salt bridges (e.g., with Asp residues in GPCRs).
  • Vector Geometry: The exit vectors of 3-substituted azetidines provide a distinct topology compared to 4-substituted piperidines, often enabling access to novel IP space.

B. The "Magic Methyl" Effect (3-Methylpyridine)

The addition of the methyl group at the 3-position of the pyridine ring (ortho to the azetidine linkage) is the critical differentiator:

  • Conformational Twist: The steric clash between the 3-methyl group and the azetidine ring prevents coplanarity. This induced non-planar conformation disrupts crystal packing, thereby enhancing thermodynamic solubility.

  • Metabolic Blockade: The C3 position of pyridine is a common "soft spot" for oxidative metabolism (CYP450). Methylation blocks this site, extending half-life (

    
    ).
    

Comparative Physicochemical Profiling

The following table contrasts the target scaffold with standard alternatives. Note the superior balance of LLE and metabolic stability for the Azetidine-Methylpyridine analog.

Parameter4-Phenylpyridine 4-(Piperidin-4-yl)pyridine 4-(Azetidin-3-yl)pyridine 4-(Azetidin-3-yl)-3-methylpyridine
Primary Liability High Lipophilicity, Poor Sol.hERG Risk, High MWRapid Clearance (Oxidation)Balanced Profile
cLogP ~2.8~1.2~0.4~0.7
TPSA (Ų) 12.925.025.025.0
Fsp³ Character 0.000.500.380.40
Conformation Planar (0° twist)Flexible ChairPlanar/FlexibleTwisted (~45–60°)
Solubility (pH 7.4) Low (<10 µM)High (>100 µM)High (>150 µM)Very High (>200 µM)
Metabolic Stability Low (Aryl oxidation)ModerateModerateHigh (Steric Shielding)

Key Insight: The target molecule maintains the solubility benefits of the azetidine but introduces the "methyl twist" to improve selectivity and metabolic stability compared to the unsubstituted azetidinyl pyridine.

Decision Logic: When to Use This Scaffold?

Use the following logic flow to determine if this bioisostere fits your SAR (Structure-Activity Relationship) campaign.

Bioisostere_Decision_Tree Start Lead Compound Analysis Piperidine Current Scaffold: Piperidine/Phenyl Start->Piperidine Check_LogP Is LogD > 3.0? Check_Basic Is Basic N required? Check_LogP->Check_Basic Yes (Too Lipophilic) Azetidine_Only Try 4-(Azetidin-3-yl)pyridine Check_Basic->Azetidine_Only Yes (Need Polarity) Check_Metab Is Pyridine C3 oxidized? Check_Metab->Azetidine_Only No Target_Mol Deploy 4-(Azetidin-3-yl)- 3-methylpyridine Check_Metab->Target_Mol Yes (Need Stability/Twist) Piperidine->Check_LogP Azetidine_Only->Check_Metab Optimization

Figure 1: Decision matrix for transitioning from piperidine/phenyl scaffolds to azetidine-based cores.

Synthetic Accessibility & Protocol

Synthesizing sp³-sp² linkages between strained rings (azetidine) and sterically hindered heteroaromatics (3-methylpyridine) is challenging via traditional


. The industry standard is Nickel-Catalyzed Cross-Coupling .
Recommended Workflow: Ni-Catalyzed Reductive Cross-Coupling

This protocol avoids the need for pre-formed organometallics, using stable alkyl halides.

Reagents:

  • Electrophile A: 4-Bromo-3-methylpyridine

  • Electrophile B:

    
    -Boc-3-iodoazetidine
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox, mix

    
     and dtbbpy in DMA. Stir for 30 mins until the solution turns deep green (formation of active Ni-ligand complex).
    
  • Substrate Addition: Add 4-Bromo-3-methylpyridine (1.0 equiv) and

    
    -Boc-3-iodoazetidine (1.5 equiv) to the reaction vial.
    
  • Reduction: Add

    
     powder and TMSCl (activator, 0.1 equiv).
    
  • Reaction: Seal and heat to 60°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to yield the free amine 4-(Azetidin-3-yl)-3-methylpyridine.

Synthesis_Pathway Input1 4-Bromo-3-methylpyridine Catalysis NiCl2 / dtbbpy / Mn(0) Reductive Coupling Input1->Catalysis Input2 N-Boc-3-iodoazetidine Input2->Catalysis Intermed N-Boc Protected Intermediate Catalysis->Intermed Deprotect TFA / DCM Deprotection Intermed->Deprotect Final 4-(Azetidin-3-yl)- 3-methylpyridine Deprotect->Final

Figure 2: Synthetic route utilizing modern Nickel-catalyzed reductive cross-coupling.

Experimental Validation: Microsomal Stability

To validate the "methyl-shielding" hypothesis, perform the following intrinsic clearance (


) assay.

Assay Conditions:

  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45 min.

Data Interpretation:

  • High Clearance:

    
     (Likely oxidation at pyridine nitrogen or C-ring).
    
  • Low Clearance (Target):

    
    .
    
  • Success Metric: The 3-methyl analog should show a >2-fold reduction in clearance compared to the des-methyl 4-(azetidin-3-yl)pyridine due to steric hindrance of the P450 approach vector.

References

  • Pfizer Global R&D. (2012). Azetidines as Bioisosteres of Piperidines in Drug Design.[1][2] Journal of Medicinal Chemistry.

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 54(15).

  • Doyle, A. G., et al. (2014). Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Science.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). The Role of Azetidines in Modulating Physicochemical Properties.[3] ACS Medicinal Chemistry Letters.

Sources

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